Sepin-1
Overview
Description
Sepin-1 is a noncompetitive inhibitor of the enzyme separase, which plays a crucial role in cell division by resolving chromosomal cohesion and centriole engagement during mitosis . Separase is overexpressed in various human tumors, making it an emerging target for cancer therapy . This compound has shown potential in inhibiting the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Mechanism of Action
Target of Action
Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .
Mode of Action
This compound interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, this compound decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . This compound reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with this compound .
Pharmacokinetics
The metabolism of this compound plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of this compound were identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound . This information can be used to optimize the structures of this compound for more suitable pharmacological properties .
Result of Action
This compound hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by this compound doesn’t appear to be through apoptosis but rather due to growth inhibition .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible this compound interactions with other chemotherapeutic drugs .
Biochemical Analysis
Biochemical Properties
Sepin-1 interacts with separase, a cysteine protease . This interaction inhibits the proteolytic activity of separase, preventing the cleavage of cohesin Rad21, a protein crucial for maintaining sister chromatid cohesion . This compound also interacts with various CYP450 enzymes, including CYP2D6 and CYP3A4, which are involved in its metabolism .
Cellular Effects
This compound has been shown to inhibit cell proliferation and migration . It also decreases the expression of FoxM1, a protein involved in cell cycle progression . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to separase and inhibiting its proteolytic activity . This prevents the cleavage of cohesin Rad21, leading to the inhibition of sister chromatid separation and cell cycle progression . This compound also influences gene expression by reducing the levels of FoxM1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be well-tolerated in murine and canine models during single- and repeat-dose toxicology studies . Information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth at a dosage of 10 mg/kg . The effects of this compound at different dosages and any potential threshold, toxic, or adverse effects at high doses have not been fully explored .
Metabolic Pathways
This compound is metabolized in human, mouse, and rat liver microsomes, with seven metabolites identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound .
Preparation Methods
The synthesis of Sepin-1 involves several steps, starting with the preparation of the benzimidazole core structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Nitration: Introduction of a nitro group at the desired position on the benzimidazole ring using a nitrating agent such as nitric acid.
Oxidation: Oxidation of the benzimidazole derivative to introduce the 1,3-dioxide functionality using an oxidizing agent like hydrogen peroxide.
Chemical Reactions Analysis
Sepin-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: this compound can undergo reduction reactions to form reduced metabolites.
Substitution: this compound can participate in substitution reactions, particularly involving its nitro group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents. The major products formed from these reactions include various metabolites and adducts, which can be analyzed using metabolomic approaches .
Scientific Research Applications
Sepin-1 has several scientific research applications, including:
Cancer Therapy: this compound is being developed as a therapeutic agent for treating tumors that overexpress separase.
Drug Metabolism Studies: this compound is used in studies to understand its metabolism in human, mouse, and rat liver microsomes.
Cell Cycle Research: This compound is used to study the role of separase in the cell cycle, particularly in chromosomal cohesion and centriole engagement during mitosis.
Comparison with Similar Compounds
Sepin-1 is unique among separase inhibitors due to its noncompetitive inhibition mechanism and its ability to induce apoptosis in cancer cells. Similar compounds include other separase inhibitors that have been identified through high-throughput screening of small compound libraries . These inhibitors also target separase but may differ in their inhibition mechanisms and efficacy.
Similar Compounds
Sepin-2: Another separase inhibitor identified through high-throughput screening.
Sepin-3: A separase inhibitor with a different chemical structure but similar inhibitory effects on separase.
This compound stands out due to its well-characterized mechanism of action and its potential for therapeutic applications in cancer treatment.
Properties
IUPAC Name |
2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVJDCTDBERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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